molecular formula C20H17N3O2 B5751082 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide

2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide

Cat. No. B5751082
M. Wt: 331.4 g/mol
InChI Key: BWLONESKCBERBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. MPB is a member of the benzamide family of compounds and has been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide is not fully understood, but it is believed to involve the inhibition of protein kinase activity. 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide has been shown to bind to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This inhibition can lead to a variety of effects on cellular processes, depending on the specific protein kinase that is inhibited.
Biochemical and Physiological Effects
2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of protein kinase activity can lead to changes in gene expression, cell proliferation, differentiation, and survival. 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide has also been shown to have anti-inflammatory effects, which may be related to its inhibition of protein kinase activity.

Advantages and Limitations for Lab Experiments

2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide has several advantages as a tool for scientific research. It is a highly selective inhibitor of protein kinases, which allows for the study of specific signaling pathways. 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide in lab experiments. It has been shown to have off-target effects on some protein kinases, which can complicate data interpretation. In addition, the effects of 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide on cellular processes can be complex and difficult to predict.

Future Directions

There are several future directions for research on 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide. One area of interest is the development of more selective inhibitors of protein kinases. This could allow for more precise targeting of specific signaling pathways and reduce the potential for off-target effects. Another area of interest is the study of the effects of 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide on different types of cells and tissues. This could help to identify specific cellular processes that are affected by 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide and provide insight into its mechanism of action. Finally, the development of new methods for the synthesis of 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide could improve its availability and reduce costs for scientific research.

Synthesis Methods

2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide can be synthesized using a variety of methods, including the reaction of 4-aminopyridine with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then reacted with benzoyl chloride to yield 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide. Other methods of synthesis have also been reported, including the use of acetic anhydride and phosphorus oxychloride.

Scientific Research Applications

2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide has been used in a variety of scientific research applications, including as a tool for studying the role of protein kinases in cellular signaling pathways. 2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide has been shown to inhibit the activity of several protein kinases, including c-Src, Lyn, and Fyn. This inhibition has been shown to have a variety of effects on cellular processes, including cell proliferation, differentiation, and survival.

properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-14-6-8-15(9-7-14)19(24)23-18-5-3-2-4-17(18)20(25)22-16-10-12-21-13-11-16/h2-13H,1H3,(H,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLONESKCBERBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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